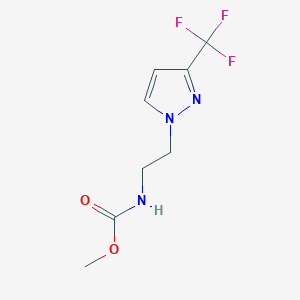

methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and structure >N−C(=O)−O− . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates can generally be synthesized by carbamoylation . Trifluoromethyl groups can be introduced into organic compounds through various methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carbamates generally have polar characteristics due to the presence of the carbonyl (C=O) and amine (NH2) groups . The trifluoromethyl group is known to significantly influence the physical and chemical properties of organic compounds .Scientific Research Applications

Anticancer Agents

Research indicates that modifications in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, including the substitution of ethyl with methyl groups, have been explored for their ability to bind cellular tubulin, induce cell accumulation at mitosis, and exhibit cytotoxic activity against experimental neoplasms in mice. These studies highlight the importance of the carbamate group in maintaining biological activity, with changes to this group affecting the compound's efficacy against cancer cells (Temple, Rener, & Comber, 1989).

Synthesis of Heterocyclic Compounds

The molecule has been utilized in the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents demonstrates the molecule's role in generating compounds with broad-spectrum antimicrobial activities. This application underscores the versatility of the molecule in synthesizing derivatives with significant biological activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antimicrobial and Anti-HCV Agents

A study on the synthesis and characterization of Celecoxib derivatives, including those utilizing the carbamate moiety, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the molecule's application in the development of therapeutic agents targeting a range of conditions, further emphasizing its utility in pharmaceutical research (Küçükgüzel et al., 2013).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies and computational analyses have been conducted on related carbamate compounds to understand their vibrational and electronic properties. These studies provide insights into the structural and electronic characteristics of the molecule, facilitating its application in materials science and molecular engineering (Rao, Prasad, Sri, & Veeraiah, 2016).

Monoamine Oxidase Inhibitors

Derivatives of pyrazoline, including those with carbamate groups, have been synthesized and tested for their monoamine oxidase inhibitory activity. These compounds, particularly phenyl carbamates, have shown selectivity towards MAO-A, indicating the potential for developing new therapeutic agents for neurological disorders (Nayak et al., 2013).

Safety and Hazards

Future Directions

The future directions would depend on the specific applications of this compound. Compounds containing carbamate and trifluoromethyl groups have found applications in various fields, including pharmaceuticals, agrochemicals, and functional materials . Therefore, it’s possible that this compound could also find interesting applications in these or other fields.

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Trifluoromethyl-containing compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with hydrophobic pockets in proteins .

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

For instance, the trifluoromethyl group can enhance the metabolic stability of the compound, potentially leading to a longer half-life . It can also influence the compound’s lipophilicity, which can affect its absorption and distribution .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it influences .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the compound’s ionization state, which can affect its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRUWFPQZSVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1C=CC(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)